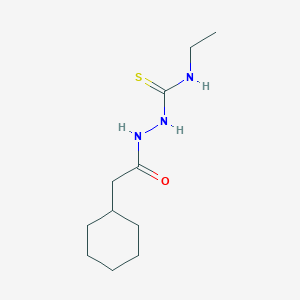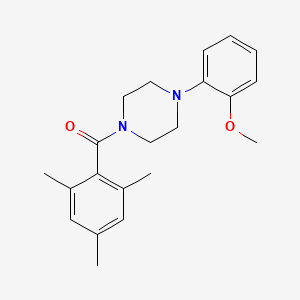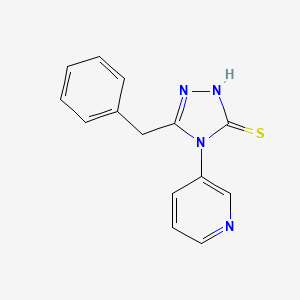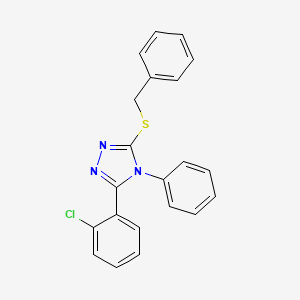
2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide
Übersicht
Beschreibung
2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide, also known as CAECT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CAECT belongs to the class of thiosemicarbazones, which are organic compounds with a broad range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, this compound prevents cancer cells from dividing and multiplying, ultimately leading to their death. This compound has also been shown to induce oxidative stress, which can contribute to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed. However, further studies are needed to determine the long-term effects of this compound on human health. This compound has been found to have a high affinity for copper ions, which may contribute to its anticancer properties. This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide in lab experiments is its broad range of biological activities. This compound has been shown to have anticancer, antiviral, antibacterial, and antifungal properties, making it a versatile compound for research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the synergistic effects of this compound with other anticancer drugs. Additionally, further studies are needed to determine the long-term effects of this compound on human health and its potential as a therapeutic agent in cancer treatment.
Conclusion:
In conclusion, this compound is a promising compound with a broad range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. Its mechanism of action involves the inhibition of ribonucleotide reductase and the induction of oxidative stress in cancer cells. While this compound has shown low toxicity in animal studies, further research is needed to determine its long-term effects on human health. The development of more efficient synthesis methods and investigation of its synergistic effects with other anticancer drugs are potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
2-(cyclohexylacetyl)-N-ethylhydrazinecarbothioamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to induce apoptosis, which is the programmed cell death of cancer cells. In addition to its anticancer properties, this compound has been shown to have antiviral, antibacterial, and antifungal activities.
Eigenschaften
IUPAC Name |
1-[(2-cyclohexylacetyl)amino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3OS/c1-2-12-11(16)14-13-10(15)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKHVMJWYVKGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)CC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4837693.png)
![4-[(4-methyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4837696.png)
![1-[3-(3-methylphenoxy)propyl]azepane](/img/structure/B4837715.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4837717.png)
![1-(3-chlorophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4837718.png)
![2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4837724.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4837728.png)

![dimethyl 3-methyl-5-{[(2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4837740.png)

![N-[3-(3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4837745.png)
![1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4837748.png)
![3-chloro-N-[2-(4-fluorophenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4837771.png)

